molecular formula C7H9ClN2S B079006 4-Chloro-2-ethylsulfanyl-5-methylpyrimidine CAS No. 13480-96-1

4-Chloro-2-ethylsulfanyl-5-methylpyrimidine

Cat. No.: B079006
CAS No.: 13480-96-1
M. Wt: 188.68 g/mol
InChI Key: PHKSIZQWMQKMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-ethylsulfanyl-5-methylpyrimidine is an organic compound with a pyrimidine ring structure It is characterized by the presence of a chlorine atom at the 4th position, an ethylsulfanyl group at the 2nd position, and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethylsulfanyl-5-methylpyrimidine typically involves the reaction of 4-chloro-5-methylpyrimidine with ethylthiol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylsulfanyl group. The general reaction scheme is as follows:

4-Chloro-5-methylpyrimidine+EthylthiolBase, RefluxThis compound\text{4-Chloro-5-methylpyrimidine} + \text{Ethylthiol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Chloro-5-methylpyrimidine+EthylthiolBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethylsulfanyl-5-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-ethylsulfanyl-5-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylsulfanyl-5-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylpyrimidine: Lacks the ethylsulfanyl group, resulting in different chemical properties.

    4-Chloro-2-(methylsulfanyl)-5-methylpyrimidine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    4-Chloro-5-methylpyrimidine: Lacks the ethylsulfanyl group, leading to different reactivity.

Uniqueness

4-Chloro-2-ethylsulfanyl-5-methylpyrimidine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

13480-96-1

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

4-chloro-2-ethylsulfanyl-5-methylpyrimidine

InChI

InChI=1S/C7H9ClN2S/c1-3-11-7-9-4-5(2)6(8)10-7/h4H,3H2,1-2H3

InChI Key

PHKSIZQWMQKMPG-UHFFFAOYSA-N

SMILES

CCSC1=NC=C(C(=N1)Cl)C

Canonical SMILES

CCSC1=NC=C(C(=N1)Cl)C

Key on ui other cas no.

13480-96-1

Origin of Product

United States

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